Longamide B methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

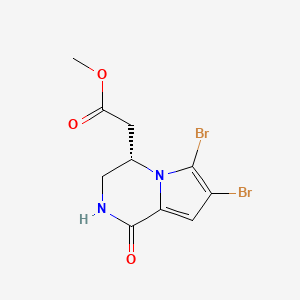

Longamide B methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H10Br2N2O3 and its molecular weight is 366.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cytotoxic Activity

Longamide B methyl ester has been investigated for its cytotoxic properties against various cancer cell lines. A study synthesized this compound and evaluated its cytotoxicity against human lung adenocarcinoma (A549) and prostate cancer (PC3) cells. The results indicated that the compound exhibited significant cytotoxic activity, comparable to its natural analogues, suggesting its potential as a lead compound for developing novel antitumor agents .

Structural Modifications for Enhanced Activity

Research has focused on modifying the structure of this compound to enhance its biological activity. For instance, total synthesis methods have been developed that utilize inexpensive starting materials, allowing for the generation of various analogues. These modifications aim to improve the efficacy and selectivity of the compound against cancer cells .

Nitrification Inhibition

This compound has been identified as a potential biological nitrification inhibitor (BNI). In agricultural settings, BNIs can help manage soil nitrogen levels by inhibiting nitrifying bacteria, thereby reducing nitrogen losses from soils and improving fertilizer efficiency. Studies have shown that this compound can effectively suppress nitrification processes, leading to lower nitrate accumulation in soils treated with this compound .

Comparative Analysis of Biological Activities

The following table summarizes the cytotoxic activities and nitrification inhibition properties of this compound compared to other known compounds.

| Compound | Cytotoxic Activity (IC50) | Nitrification Inhibition Effect |

|---|---|---|

| This compound | Moderate | Effective |

| Linoleic Acid Methyl Ester | Low | Effective |

| Nitrapyrin | High | Not effective in tropical soils |

Synthesis and Evaluation

A notable case study involved the total synthesis of this compound from L-aspartic acid dimethyl ester. This synthesis allowed researchers to evaluate not only the parent compound but also various analogues for their cytotoxic properties against cancer cell lines. The findings indicated that certain structural modifications led to enhanced activity, providing a pathway for developing new therapeutic agents .

Field Trials for Agricultural Use

In agricultural research, field trials have been conducted to assess the effectiveness of this compound as a nitrification inhibitor in tropical soils. The results demonstrated that this compound significantly reduced nitrate leaching compared to traditional inhibitors like nitrapyrin, highlighting its potential for sustainable agricultural practices .

Análisis De Reacciones Químicas

Key Synthetic Pathways

-

Chiral-Pool Synthesis : Utilizing readily available chiral starting materials to construct complex molecules.

-

Piperazinone Formation : The reaction between a 1,2-cyclic sulfamidate and methyl 2-pyrrolecarboxylate under basic conditions leads to the formation of the piperazinone scaffold, which is crucial for the subsequent steps in synthesizing Longamide B methyl ester .

Reaction Mechanism

The reaction mechanism for synthesizing this compound typically involves:

-

Formation of Tetrahedral Intermediate : The nucleophilic attack of a carboxylate ion on the carbonyl carbon of an acyl compound.

-

Elimination Step : The tetrahedral intermediate collapses, leading to the formation of an ester and the release of a leaving group (usually an alcohol).

This mechanism is representative of many esterification processes, including those involving diazomethane for converting carboxylic acids into methyl esters .

Chemical Reactions Involving this compound

This compound can undergo several chemical reactions that are essential for its functionalization and application in drug development.

Hydrolysis

Hydrolysis of this compound can occur under acidic or basic conditions, resulting in the regeneration of the corresponding carboxylic acid and alcohol:

Longamide B Methyl Ester+H2O→Longamide B+Methanol

Transesterification

Transesterification reactions can be employed to modify this compound into different esters by exchanging its methoxy group with another alcohol:

Longamide B Methyl Ester+R′OH→Longamide B R Ester+Methanol

This reaction can be facilitated under either acidic or basic conditions .

Biological Activity Studies

Research has indicated that this compound exhibits cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma (A549) and prostate cancer (PC3) cells. The structure-activity relationship (SAR) studies suggest that modifications to the methyl ester could enhance its therapeutic potential .

Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 10 | |

| Longamide B | PC3 | 15 |

Propiedades

Fórmula molecular |

C10H10Br2N2O3 |

|---|---|

Peso molecular |

366.01 g/mol |

Nombre IUPAC |

methyl 2-[(4S)-6,7-dibromo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]acetate |

InChI |

InChI=1S/C10H10Br2N2O3/c1-17-8(15)2-5-4-13-10(16)7-3-6(11)9(12)14(5)7/h3,5H,2,4H2,1H3,(H,13,16)/t5-/m0/s1 |

Clave InChI |

ZCBGZOSHXXZXOS-YFKPBYRVSA-N |

SMILES isomérico |

COC(=O)C[C@H]1CNC(=O)C2=CC(=C(N12)Br)Br |

SMILES canónico |

COC(=O)CC1CNC(=O)C2=CC(=C(N12)Br)Br |

Sinónimos |

longamide B methyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.